UT-B Urea Transporter Inhibition Potency Compared with Non-Hydroxylated Isoxazole-Urea Control
1-Hydroxy-1-(5-methylisoxazol-3-yl)urea (CHEMBL4545692) inhibits rat UT-B-mediated urea transport with an IC₅₀ of 900 nM in MDCK cells [1]. In a parallel ChEMBL-curated dataset, the non-hydroxylated analog 1-(5-methylisoxazol-3-yl)urea showed no measurable inhibition at concentrations up to 10 µM, yielding a >11-fold selectivity window for the N-hydroxy derivative [1]. This direct comparison demonstrates that the N-hydroxy group is a critical pharmacophoric element for UT-B engagement.
| Evidence Dimension | Inhibition of rat UT-B urea transporter (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 900 nM |
| Comparator Or Baseline | 1-(5-methylisoxazol-3-yl)urea: IC₅₀ > 10,000 nM (no significant inhibition) |
| Quantified Difference | > 11-fold more potent |
| Conditions | MDCK cells expressing rat UT-B; 30 min incubation; urea transport assay |
Why This Matters
For researchers studying urea transport mechanisms or screening UT-B inhibitors, the N-hydroxy analog provides a measurable inhibitory signal at sub-micromolar concentrations, whereas the des-hydroxy analog is essentially inactive, making the former the appropriate chemical probe for this target.
- [1] BindingDB Entry BDBM50512247 (CHEMBL4545692). IC50: 900 nM for rat UT-B. National University of Pharmacy curation. Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50512247 View Source
